Quebecol

Tyrosinase inhibition Melanogenesis Skin pigmentation

Quebecol (C₂₄H₂₆O₇) is a process-derived marker compound formed during the thermal processing of maple sap, not found in raw sap. Its triarylated 1-propanol scaffold delivers 2-fold greater tyrosinase inhibition (IC₅₀ 4.64 µM) than kojic acid, enabling stringent benchmarking in cosmetic screening. It also serves as a validated NF-κB inhibitor in macrophage models and a characterized reference standard for antioxidant panels (DPPH• IC₅₀ 14.78 µg/mL). Unlike common dietary polyphenols, its distinct SAR precludes simple substitution; the isoquebecol isomer shows altered activity. Non-substitutable for mechanism-of-action studies, SAR exploration, and dermatology research programs.

Molecular Formula C24H26O7
Molecular Weight 426.5 g/mol
CAS No. 1360605-46-4
Cat. No. B12427567
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameQuebecol
CAS1360605-46-4
Molecular FormulaC24H26O7
Molecular Weight426.5 g/mol
Structural Identifiers
SMILESCOC1=C(C=CC(=C1)C(CO)C(C2=CC(=C(C=C2)O)OC)C3=CC(=C(C=C3)O)OC)O
InChIInChI=1S/C24H26O7/c1-29-21-10-14(4-7-18(21)26)17(13-25)24(15-5-8-19(27)22(11-15)30-2)16-6-9-20(28)23(12-16)31-3/h4-12,17,24-28H,13H2,1-3H3
InChIKeyYYZUHPNBYRRBOR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Quebecol (CAS 1360605-46-4): A Structurally Distinct Polyphenol from Maple Syrup with Defined Bioactivity Profile for Nutraceutical and Chemical Biology Research


Quebecol (C₂₄H₂₆O₇, MW 426.46) is a polyphenolic compound first isolated from Canadian maple syrup in 2011 and named after the Province of Quebec [1]. Unlike many naturally occurring polyphenols, quebecol is not present in raw maple sap but is formed during the thermal processing (boiling and evaporation) of sap into syrup, making it a process-derived marker compound [2]. The compound has been the subject of multiple synthetic efforts enabling gram-scale production and structure-activity relationship (SAR) exploration [3]. Its triarylated 1-propanol scaffold distinguishes it structurally from common dietary polyphenols such as resveratrol or quercetin.

Why Quebecol Cannot Be Replaced by Generic Polyphenols in Research Requiring Defined Mechanistic or Comparative Endpoints


Quebecol occupies a distinct structural and bioactivity niche that precludes simple substitution with common polyphenol standards or alternative maple-derived phenolics. Its triarylated 1-propanol scaffold differs fundamentally from the flavonoid, stilbenoid, and lignan frameworks that dominate commercial antioxidant and anti-inflammatory compound libraries [1]. Within the maple syrup phytochemical class specifically, quebecol exhibits a unique pattern of bioactivity—demonstrating measurable anti-inflammatory effects via NF-κB inhibition and cytokine suppression that are not uniformly shared by co-occurring maple phenolics [2]. Furthermore, SAR studies have revealed that even constitutional isomers such as isoquebecol or derivatives with modified substitution patterns yield substantially altered activity profiles [3], confirming that the precise molecular architecture of quebecol, rather than merely its polyphenolic character, governs its observed biological effects.

Quebecol Evidence-Based Differentiation: Quantitative Comparative Data for Informed Scientific Procurement


Tyrosinase Inhibition Potency: Quebecol Demonstrates 2-Fold Superior Activity Compared to Kojic Acid Standard

In a head-to-head enzymatic assay, quebecol exhibited an IC₅₀ value of 4.64 µM against mushroom tyrosinase, compared to 9.28 µM for kojic acid, the widely used positive control and commercial skin-lightening standard [1]. This represents a 2.0-fold higher potency (lower IC₅₀) for quebecol relative to the industry benchmark compound.

Tyrosinase inhibition Melanogenesis Skin pigmentation Cosmeceutical research

Radical Scavenging Capacity: Quebecol ABTS•+ Scavenging IC₅₀ of 5.38 µg/mL with DPPH• IC₅₀ of 14.78 µg/mL

Quebecol demonstrated defined radical scavenging activity in two orthogonal assays: DPPH• scavenging with an IC₅₀ of 14.78 µg/mL and ABTS•+ scavenging with an IC₅₀ of 5.38 µg/mL [1]. The compound also showed measurable activity in Cu²⁺-Cu⁺ reducing and Fe³⁺-Fe²⁺ reducing assays, confirming multi-mechanism antioxidant capacity. Within the broader class of maple syrup phenolics, quebecol clusters with the more active antioxidant compounds, whereas co-occurring lignans and stilbenes from the same source exhibited IC₅₀ values exceeding 100 µM in comparable assays [2].

Antioxidant Free radical scavenging DPPH ABTS Nutraceutical

Antiproliferative Activity Against MCF-7 Breast Cancer Cells: Quebecol Serves as a SAR Baseline with IC₅₀ of 104.2 µM

In a systematic SAR study, synthesized and isolated quebecol exhibited an IC₅₀ of 104.2 µM against the MCF-7 human breast adenocarcinoma cell line following 72-hour exposure [1]. Under identical experimental conditions, several synthetic analogs (compounds 7c, 7d, and 7f) showed improved activity with IC₅₀ values of 85.1 µM, 78.7 µM, and 80.6 µM respectively [1]. This dataset establishes quebecol as the foundational reference compound for this chemical series, with its activity defining the baseline from which structural modifications yield measurable improvements.

Antiproliferative MCF-7 Breast cancer Structure-activity relationship Chemical biology

Selective Cytostatic Activity in Psoriatic Keratinocyte Models: Quebecol IC₂₀ of 400 µM with 97% Cell Viability Versus Methotrexate Control

In a human psoriatic skin substitute model, quebecol demonstrated an IC₂₀ (concentration inhibiting 20% of cell growth) of 400 µM against psoriatic keratinocytes, while maintaining 97% cell viability at this concentration [1]. In comparison, the clinical reference standard methotrexate achieved only 85% cell viability at a substantially higher concentration of 734 µM [1]. Notably, a quebecol derivative (CPD2) showed enhanced potency with an IC₂₀ of 150 µM and 94% viability, while another derivative (CPD3) exhibited an IC₂₀ of 350 µM with 97% viability [1].

Psoriasis Keratinocyte Antiproliferative Dermatology IC₂₀

Anti-Inflammatory Cytokine Suppression: Quebecol Inhibits LPS-Induced IL-6 and TNF-α Secretion via NF-κB Pathway Modulation

In LPS-stimulated human macrophage models, quebecol demonstrated measurable inhibition of the NF-κB activation pathway and suppressed secretion of two key pro-inflammatory cytokines, interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) [1]. SAR analysis identified the specific structural moiety responsible for this activity, and comparison with its constitutional isomer isoquebecol revealed that isoquebecol exhibited improved anti-inflammatory bioactivity over that of quebecol in IL-6 secretion inhibition assays [2]. These findings position quebecol as a defined molecular probe with documented, rather than assumed, anti-inflammatory activity.

Anti-inflammatory NF-κB IL-6 TNF-α Macrophage Cytokine

Periodontal Disease Model Activity: Quebecol Demonstrates Nutraceutical Potential Against Periodontitis in In Vitro Models

Building upon established anti-inflammatory activity (NF-κB inhibition and suppression of IL-6 and TNF-α secretion in macrophage models), quebecol was further evaluated in periodontal disease models [1]. The compound demonstrated potential to alleviate periodontal tissue damage and promote bone formation in in vitro experimental systems [1]. This application-specific validation distinguishes quebecol from many polyphenols that possess documented antioxidant activity but lack disease-relevant functional validation in specialized tissue models.

Periodontitis Nutraceutical Bone formation Inflammation Oral biology

Quebecol Procurement-Relevant Research and Industrial Application Scenarios Based on Verified Bioactivity Data


Tyrosinase Inhibitor Screening and Melanogenesis Research

Use quebecol (IC₅₀ = 4.64 µM) as a higher-potency alternative to kojic acid (IC₅₀ = 9.28 µM) as a positive control in mushroom tyrosinase inhibition assays [1]. This 2-fold potency advantage enables reduced compound consumption per assay well and provides a more stringent benchmark for evaluating novel synthetic or natural product-derived tyrosinase inhibitors. Suitable for cosmetic ingredient screening, skin pigmentation research, and enzymatic mechanism studies.

Maple-Derived Phenolic Reference Standard for Antioxidant Assay Validation

Employ quebecol as a characterized maple syrup polyphenol reference standard in antioxidant screening panels, with validated DPPH• (IC₅₀ = 14.78 µg/mL) and ABTS•+ (IC₅₀ = 5.38 µg/mL) radical scavenging activities [1]. Given that co-occurring maple lignans and stilbenes exhibit substantially lower antioxidant potency (IC₅₀ >100 µM) [2], quebecol serves as the representative active fraction from this natural product matrix. Appropriate for nutraceutical QC laboratories, natural product chemistry research, and comparative phytochemical profiling.

Structure-Activity Relationship (SAR) Studies in Medicinal Chemistry

Utilize authentic quebecol as the parent scaffold for antiproliferative SAR exploration, with established baseline activity of IC₅₀ = 104.2 µM against MCF-7 breast cancer cells [1]. The documented differential activities of analogs 7c (85.1 µM), 7d (78.7 µM), and 7f (80.6 µM) provide a quantitative framework for evaluating structural modifications [1]. Relevant for academic medicinal chemistry laboratories, pharmaceutical hit-to-lead programs, and chemical biology probe development.

Dermatological Research: Psoriasis and Keratinocyte Hyperproliferation Models

Apply quebecol (IC₂₀ = 400 µM, 97% cell viability) in psoriatic skin substitute models as a cytostatic agent that suppresses keratinocyte hyperproliferation while maintaining favorable cell viability compared to methotrexate (85% viability at 734 µM) [1]. The compound and its derivatives (CPD2 IC₂₀ = 150 µM; CPD3 IC₂₀ = 350 µM) have demonstrated reduced epidermal thickness and improved differentiation marker expression in histological analyses [1]. Suited for dermatology research programs, cosmetic active ingredient development, and inflammatory skin disease modeling.

Inflammation Research: NF-κB Pathway and Cytokine Modulation Studies

Deploy quebecol as a structurally characterized molecular probe for investigating NF-κB-mediated inflammatory signaling, with documented inhibition of LPS-induced IL-6 and TNF-α secretion in human macrophage models [1]. The availability of isoquebecol as a constitutional isomer with differentiated activity enables comparative mechanistic studies [2]. Appropriate for immunology research, chronic inflammation modeling, and natural product mechanism-of-action studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Quebecol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.